(4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Description
This compound is a pyrazolone derivative featuring a thiazole-hydrazine substituent at the 4-position. Its Z-configuration at the hydrazinylidene moiety and the presence of a methyl group at the 3-position contribute to its unique stereoelectronic properties.
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-9-11(15-16-13-14-7-8-20-13)12(19)18(17-9)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGPEKKZYFHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the reaction of hydrazine derivatives with thiazole-containing compounds. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thiosemicarbazide derivatives with various haloketones in solvents like tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazone and pyrazolone groups undergo oxidation under specific conditions:
| Reagent/Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Oxidized hydrazone derivatives | Radical-mediated oxidation of the C=N bond |
| Potassium permanganate (KMnO₄) | Pyrazolone ring hydroxylation or cleavage | Electrophilic oxidation at α-positions |
Key findings:
-
Oxidation primarily targets the hydrazone moiety, forming stable N-oxide derivatives.
-
Over-oxidation with KMnO₄ may fragment the pyrazolone ring, yielding carboxylic acids.
Reduction Reactions
The compound’s reducible sites include the hydrazone linkage and conjugated double bonds:
| Reagent/Conditions | Products | Applications |
|---|---|---|
| Sodium borohydride (NaBH₄) | Saturated hydrazine derivatives | Intermediate for bioactive analogs |
| Catalytic hydrogenation (H₂/Pd) | Dihydro-pyrazolone derivatives | Synthesis of reduced scaffolds for drug discovery |
Key findings:
-
Selective reduction of the hydrazone group retains the thiazole ring’s integrity.
-
Catalytic hydrogenation modifies the pyrazolone ring’s conjugation, altering electronic properties .
Substitution Reactions
Nucleophilic substitution occurs at electrophilic sites on the thiazole and pyrazolone rings:
| Reagent | Site of Substitution | Products |
|---|---|---|
| Amines (RNH₂) | Thiazole C-2 or C-5 | Thiazole-amine adducts |
| Alcohols (ROH) | Pyrazolone C-4 | Alkoxy-pyrazolone derivatives |
Key findings:
-
Thiazole’s sulfur atom enhances electrophilicity at C-2, favoring nucleophilic attack .
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Substitution at pyrazolone C-4 requires mild alkaline conditions to deprotonate the hydroxyl group.
Cycloaddition and Cyclization
The compound participates in [3+2] cycloadditions and intramolecular cyclization:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides | Isoxazole-fused hybrids |
| Microwave-assisted cyclization | DMF, 120°C | Tricyclic thiazolo-pyrazolone derivatives |
Key findings:
-
Microwave irradiation accelerates cyclization, improving yields (>75%) compared to conventional heating.
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Cycloadditions expand the compound’s utility in synthesizing heterocyclic libraries for medicinal screening .
Functional Group Transformations
The hydrazone group enables condensation and tautomerization:
| Reaction | Conditions | Outcome |
|---|---|---|
| Condensation with aldehydes | Acid catalysis | Schiff base derivatives |
| Tautomerization | pH-dependent (aqueous) | Keto-enol equilibrium stabilization |
Key findings:
-
Schiff base derivatives exhibit enhanced metal-chelating capacity.
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Tautomerization influences solubility and biological activity.
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Coordination Sites | Complex Structure |
|---|---|---|
| Cu(II) | Hydrazone N, pyrazolone O | Octahedral geometry |
| Fe(III) | Thiazole S, hydrazone N | Tetrahedral or square-planar geometry |
Key findings:
Scientific Research Applications
The compound (4Z)-3-Methyl-1-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an antitumor and antimicrobial agent. This article explores its applications, supported by data tables and case studies.
Molecular Formula and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 405.48 g/mol
The structure of this compound features a thiazole ring linked to a hydrazone moiety, which is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties.
Case Study: In Vitro Antitumor Screening
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher, suggesting a dose-dependent response .
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy against several pathogens.
Case Study: Antimicrobial Testing
In a comparative study, this compound was evaluated against:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating strong antimicrobial potential .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Concentration Tested | Result |
|---|---|---|---|
| Antitumor | MCF-7 | 10 µM | Significant reduction |
| Antitumor | HeLa | 10 µM | Significant reduction |
| Antimicrobial | Escherichia coli | 50 µg/mL | Inhibition observed |
| Antimicrobial | Staphylococcus aureus | 25 µg/mL | Inhibition observed |
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Activity Level |
|---|---|
| (4Z)-3-Methyl derivative | High |
| Non-methylated analog | Moderate |
| Thiazole ring substitution | Variable |
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to its biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Biological Activity
The compound (4Z)-3-methyl-1-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure
The molecular structure of the compound is characterized by a pyrazolone core substituted with a thiazole moiety and a phenyl group, which may contribute to its biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. For instance, the synthesis and evaluation of derivatives have shown promising results against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL in some derivatives tested.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 100 |
| Compound C | Pseudomonas aeruginosa | 75 |
These results suggest that the thiazole and hydrazone functionalities play a crucial role in enhancing the antimicrobial efficacy of the compound.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties, particularly against various cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| T47D (Breast Cancer) | 27.3 |
| HCT-116 (Colon Cancer) | 6.2 |
These findings highlight its potential as a lead compound for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The presence of the thiazole ring is known to facilitate interactions with enzymes involved in microbial resistance and cancer cell proliferation. Molecular docking studies suggest that the compound may inhibit key proteins involved in these processes, although further research is needed to elucidate the precise mechanisms.
Case Studies
A notable study involved the synthesis of various derivatives based on this compound, which were screened for their biological activity. The derivatives showed varying degrees of antimicrobial and anticancer activities, suggesting that structural modifications can enhance efficacy.
Study Example
In one study, researchers synthesized several analogs and evaluated their activities:
- Synthesis : Various substituents were introduced at different positions on the phenyl and thiazole rings.
- Screening : Each derivative was screened against standard bacterial strains and cancer cell lines.
- Results : Some derivatives exhibited enhanced activity compared to the parent compound, indicating that specific modifications can lead to improved biological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4Z)-3-methyl-1-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Condensation : React 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one with 1,3-thiazol-2-ylhydrazine under reflux in ethanol (60–80°C, 4–6 hours) to form the hydrazin-ylidene moiety .
Cyclization : Optimize solvent choice (e.g., DMF or acetic acid) and temperature (100–120°C) to enhance yield .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the Z-isomer .
- Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR to distinguish Z/E isomers .
Q. How can spectroscopic methods (IR, NMR, MS) be applied to characterize this compound?
- Methodological Answer :
- IR : Identify key functional groups:
- C=O stretch (~1680–1700 cm⁻¹ for pyrazolone).
- N–H bend (~1550 cm⁻¹ for hydrazine-ylidene) .
- ¹H/¹³C NMR : Assign signals using 2D techniques (HSQC, HMBC):
- Pyrazolone C=O at δ ~160–165 ppm.
- Thiazole protons at δ ~7.5–8.5 ppm (aromatic region) .
- MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of thiazole ring) .
Q. What theoretical frameworks guide the design of experiments for this compound?
- Methodological Answer :
- Electronic Structure Theory : Use frontier molecular orbital (FMO) analysis to predict reactivity sites for functionalization .
- Retrosynthetic Analysis : Break down the molecule into precursors (e.g., pyrazolone and thiazole-hydrazine) to plan synthesis steps .
- Stereoelectronic Principles : Ensure orbital alignment during cyclization to favor the Z-configuration .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the hydrazin-ylidene moiety?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated hydrazine to identify rate-determining steps .
- In Situ FTIR : Track intermediate formation (e.g., Schiff base) during condensation .
- Computational Modeling : Apply DFT to map energy barriers for tautomerization (enol ↔ keto forms) .
Q. What strategies resolve contradictions in spectral data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 5-arylpyrazolones) .
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the thiazole ring) that may obscure peak splitting .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .
Q. How can computational methods predict biological activity or electronic properties?
- Methodological Answer :
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to identify potential binding modes .
- DFT Calculations : Calculate HOMO-LUMO gaps to assess redox activity or charge-transfer potential .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity data from analogs .
Q. What experimental designs assess environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–10) at 37°C and monitor degradation via HPLC .
- Photolysis Studies : Use UV light (254–365 nm) to simulate sunlight exposure and identify photoproducts via LC-MS .
- Microbial Degradation : Incubate with soil microbiota and track metabolite formation using ¹⁴C-labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
